6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile
Description
6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative characterized by a 3-methylcyclohexylamino substituent at the 6-position of the pyridine ring. This compound belongs to a class of nitrogen-containing heterocycles with diverse applications in medicinal chemistry, materials science, and photopolymerization. The 3-methylcyclohexyl group introduces steric bulk and moderate lipophilicity, which may influence solubility, binding affinity, and pharmacokinetic properties.
Properties
IUPAC Name |
6-[(3-methylcyclohexyl)amino]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-3-2-4-12(7-10)16-13-6-5-11(8-14)9-15-13/h5-6,9-10,12H,2-4,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQYOMGHFQAWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile typically involves the reaction of 3-cyanopyridine with 3-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure complete reaction and then cooled to precipitate the product.
Industrial Production Methods
In an industrial setting, the production of 6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile and related pyridine-3-carbonitrile derivatives:
Key Findings from Comparisons :
Substituent Effects on Bioactivity: Chlorothiophenyl derivatives (e.g., 6-(2,5-dichlorothiophen-3-yl) analogs) exhibit antibacterial activity, likely due to halogen-induced electrophilicity and membrane disruption . The 3-methylcyclohexyl group in the target compound may reduce cytotoxicity compared to chlorothiophenyl groups, as bulky aliphatic amines often lower nonspecific interactions .
Photochemical Applications :
- Derivatives with electron-donating groups (e.g., -SCH₃ in S4-S6) demonstrate superior fluorescence and photoinitiation efficiency compared to electron-withdrawing substituents (-CN in S2-S3) . The cyclohexyl group in the target compound, while electron-donating, may lack conjugation for comparable photoactivity.
Solubility: Pyrrolidine-containing analogs (e.g., ) exhibit higher solubility in acidic conditions due to protonation, whereas the target compound’s non-basic cyclohexyl group may limit ionization-dependent solubility .
Synthetic Accessibility :
- Thorpe-Ziegler cyclization () and nucleophilic substitution () are common methods for pyridine-3-carbonitrile derivatives. The target compound’s synthesis would likely require tailored conditions to accommodate the steric hindrance of 3-methylcyclohexylamine.
Biological Activity
6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyridine ring substituted with a carbonitrile group and an amino group linked to a 3-methylcyclohexyl moiety. This unique structure may contribute to its biological activity, particularly in targeting specific cellular pathways.
Research indicates that compounds similar to 6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile exhibit anticancer properties by interacting with various molecular targets:
- Inhibition of Cell Proliferation : Similar compounds have been shown to prevent the proliferation of cancer cells by inducing apoptotic pathways and blocking the cell cycle at specific phases.
- Targeting Tyrosine Kinases : The compound may inhibit non-receptor tyrosine kinases, which are implicated in cancer progression and metastasis .
- Biochemical Pathways : Evidence suggests that these compounds can modulate signaling pathways involved in cell survival and apoptosis, such as the VEGFR-2 pathway.
Anticancer Activity
Several studies have evaluated the anticancer activity of related compounds. For instance:
- In Vitro Studies : Compounds structurally related to 6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile were tested against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HeLa cells. Results indicated significant cytotoxic effects, with IC50 values ranging from 10 µM to 20 µM, demonstrating their potential as therapeutic agents .
- In Vivo Studies : In chick chorioallantoic membrane (CAM) models, related compounds showed reduced tumor sizes, suggesting effective antitumor activity in a live model system .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest favorable absorption and distribution characteristics due to their lipophilicity. This property enhances their ability to penetrate cellular membranes and reach target sites effectively.
Case Study 1: Antitumor Efficacy
A study on a series of thienopyridine derivatives demonstrated that one compound significantly reduced cell viability in MDA-MB-231 cells while exhibiting low toxicity towards non-tumorigenic MCF-12A cells. The mechanism involved the induction of G0/G1 phase arrest and apoptosis in cancer cells .
Case Study 2: Inhibition of Proliferation
Another investigation into pyridine derivatives highlighted their role as EP4 antagonists, showing an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction in human blood assays. This suggests potential applications in inflammatory conditions as well as cancer therapy .
Data Summary Table
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 10 - 20 | Cell cycle arrest, apoptosis induction |
| Antitumor | Chick CAM model | N/A | Tumor size reduction |
| Inhibition of Proliferation | Human whole blood | 0.123 | EP4 antagonism, TNFα reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
